

A Technical Guide to Maytansinoid DM4 Derivatives: Cytotoxicity, Mechanisms, and Experimental Evaluation

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Compound of Interest

Compound Name: Maytansinoid DM4

Cat. No.: B15605399

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Introduction

Maytansinoid derivatives represent a class of highly potent cytotoxic agents that have become pivotal as payloads in the development of Antibody-Drug Conjugates (ADCs).[1] Originally isolated from plants like *Maytenus ovatus*, these compounds exhibit powerful anti-mitotic activity.[2][3] Ravtansine, more commonly known as DM4, is a synthetic, thiol-containing derivative of maytansine designed specifically for conjugation to monoclonal antibodies.[2][4][5] Its sub-nanomolar cytotoxicity makes it an ideal warhead for ADCs, which aim to deliver these potent toxins specifically to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window.[2][3]

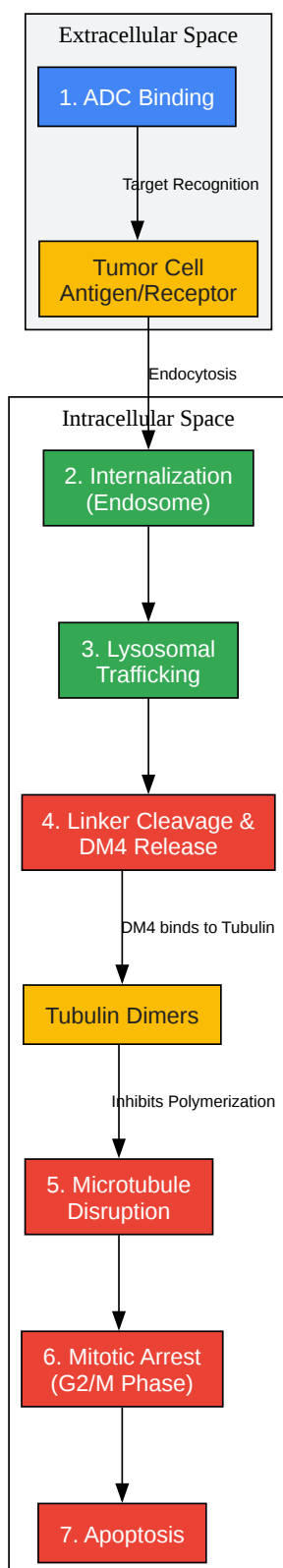
This technical guide provides an in-depth exploration of **Maytansinoid DM4**, its derivatives, and their cytotoxic effects. It covers the fundamental mechanism of action, the signaling pathways leading to cell death, quantitative cytotoxicity data, and detailed experimental protocols for evaluating efficacy.

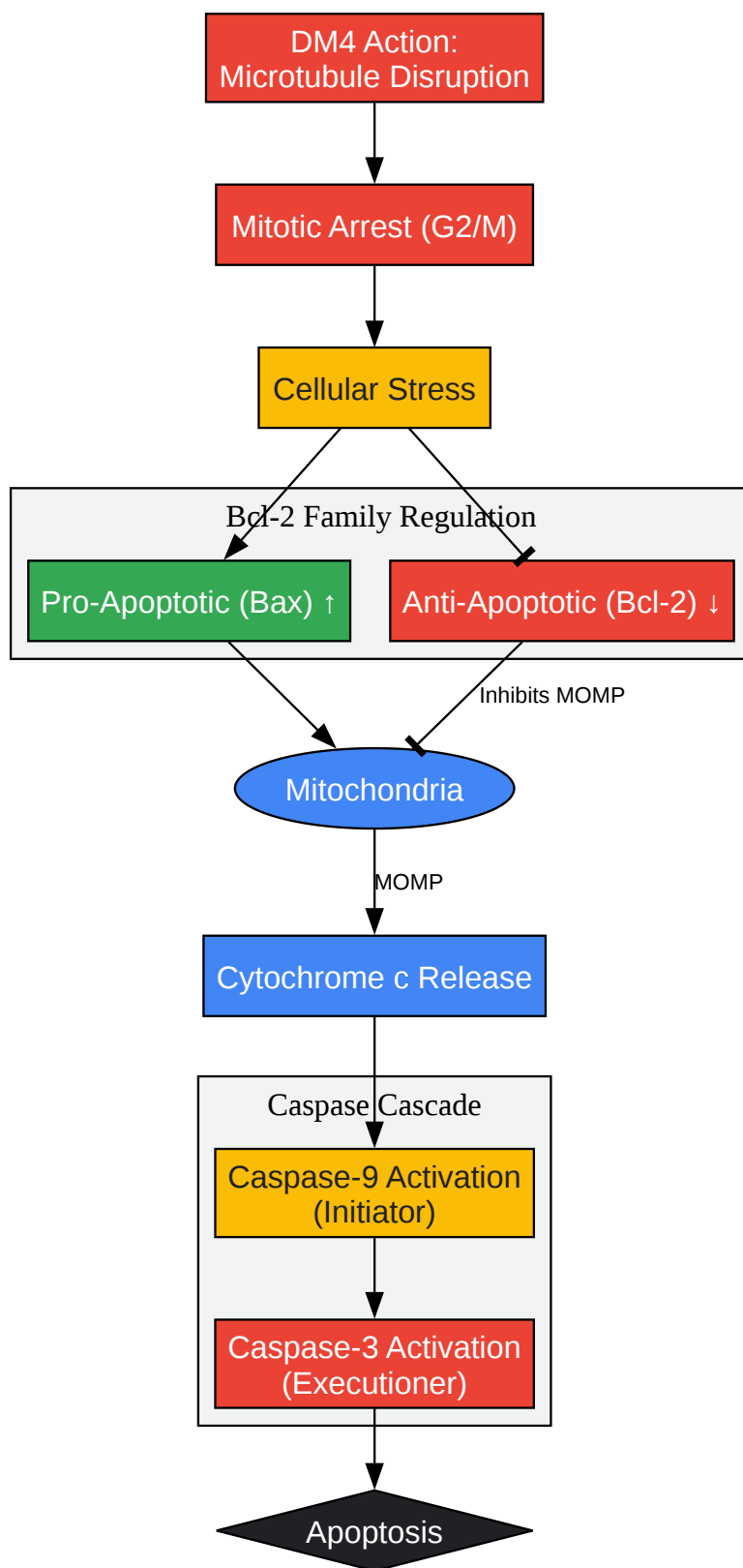
Mechanism of Action: Microtubule Disruption

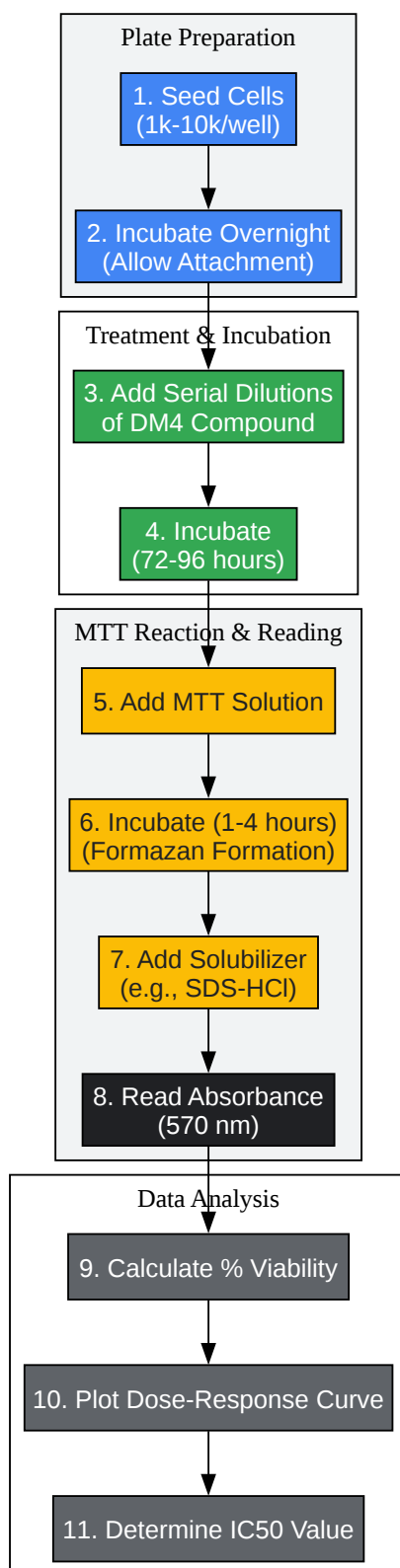
The primary mechanism of action for DM4 and other maytansinoids is the potent disruption of microtubule dynamics.[4] Maytansinoids bind to tubulin, the protein subunit of microtubules, at

or near the vinca alkaloid binding site.[1][6] This binding inhibits the assembly of new microtubules and can lead to the depolymerization of existing ones.[6] Microtubules are critical components of the cellular cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.

By interfering with microtubule function, DM4 effectively halts the cell cycle, primarily at the G2/M phase, a stage known as mitotic arrest.[1][7] Unable to properly segregate chromosomes and divide, the cell undergoes immense stress, which ultimately triggers programmed cell death, or apoptosis.[1][2] This potent anti-mitotic activity is the foundation of DM4's efficacy as a cancer therapeutic.







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